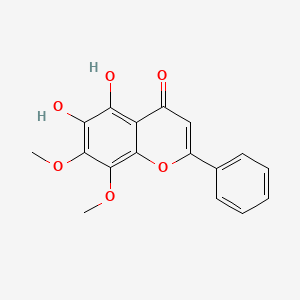
5,6-Dihydroxy-7,8-dimethoxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydroxy-7,8-dimethoxyflavone is a flavonoid compound that belongs to the class of flavones. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This particular compound is characterized by the presence of hydroxyl and methoxy groups on its flavone backbone, which contribute to its unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5,6-Dihydroxy-7,8-Dimethoxyflavone erfolgt in der Regel in mehreren Schritten ausgehend von einfacheren Flavonoidvorläufern. Eine gängige Methode beinhaltet die Bromierung von Chrysin zur Bildung von 6,8-Dibromchrysin, gefolgt von Methanolyse, um 5,7-Dihydroxy-6,8-Dimethoxyflavone zu erhalten . Das Endprodukt wird durch Demethylierung mit Bortribromid (BBr3) in wasserfreiem Dichlormethan (CH2Cl2) gewonnen .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound kann unter Verwendung der gleichen Synthesewege mit optimierten Reaktionsbedingungen für eine hohe Ausbeute und Reinheit skaliert werden. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5,6-Dihydroxy-7,8-Dimethoxyflavone unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen können oxidiert werden, um Chinone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Dihydroflavone zu bilden.
Substitution: Methoxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Reagenzien wie Natriummethoxid (NaOMe) in Methanol werden zur Substitution von Methoxygruppen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Chinone, Dihydroflavone und verschiedene substituierte Flavone, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .
Wissenschaftliche Forschungsanwendungen
5,6-Dihydroxy-7,8-Dimethoxyflavone hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Vorläufer zur Synthese anderer Flavonoidderivate verwendet.
Industrie: Wird bei der Entwicklung von natürlichen Antioxidantien für Lebensmittel und Kosmetikprodukte verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen:
Antioxidative Aktivität: Die Verbindung entfaltet ihre Wirkung, indem sie freie Radikale fängt und oxidativen Stress hemmt.
Enzymhemmung: Es hemmt Enzyme wie Cytochrom P450, die am Metabolismus von Xenobiotika beteiligt sind.
Signaltransduktion: Moduliert Signalwege, die mit Entzündungen und Zellproliferation zusammenhängen.
Wirkmechanismus
The mechanism of action of 5,6-Dihydroxy-7,8-dimethoxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound exerts its effects by scavenging free radicals and inhibiting oxidative stress.
Enzyme Inhibition: It inhibits enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics.
Signal Transduction: Modulates signaling pathways related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5,7-Dihydroxy-6,8-Dimethoxyflavone: Ähnliche Struktur, unterscheidet sich jedoch in der Position der Hydroxylgruppen.
5,6,7,8-Tetrahydroxyflavone: Enthält zusätzliche Hydroxylgruppen, wodurch seine antioxidative Aktivität verstärkt wird.
5,6′-Dihydroxy-7,8-Dimethoxyflavone-2′-O-β-D-Glucopyranosid: Ein glykosyliertes Derivat mit unterschiedlichen Löslichkeits- und Bioverfügbarkeitseigenschaften.
Einzigartigkeit
5,6-Dihydroxy-7,8-Dimethoxyflavone ist einzigartig aufgrund seiner spezifischen Anordnung von Hydroxyl- und Methoxygruppen, die im Vergleich zu anderen Flavonoiden eine einzigartige chemische Reaktivität und biologische Aktivität verleihen .
Eigenschaften
IUPAC Name |
5,6-dihydroxy-7,8-dimethoxy-2-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-16-14(20)13(19)12-10(18)8-11(9-6-4-3-5-7-9)23-15(12)17(16)22-2/h3-8,19-20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTJLUHYOBNEKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=O)C=C(OC2=C1OC)C3=CC=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














